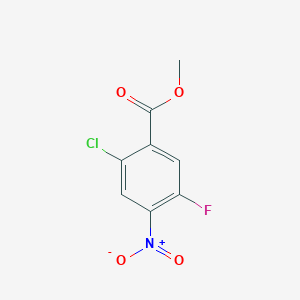

Methyl 2-chloro-5-fluoro-4-nitrobenzoate

Description

BenchChem offers high-quality Methyl 2-chloro-5-fluoro-4-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-5-fluoro-4-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-5-fluoro-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-6(10)7(11(13)14)3-5(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHCSQMSHAUBMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular formula of Methyl 2-chloro-5-fluoro-4-nitrobenzoate

High-Value Scaffold for Heterocyclic Synthesis and Medicinal Chemistry

Abstract

Methyl 2-chloro-5-fluoro-4-nitrobenzoate (CAS 1897500-78-5) is a highly functionalized aromatic building block characterized by orthogonal reactivity profiles.[1][2][3][4][5] Its structure features a deactivated aromatic core with specific activation sites: a nucleophilically active fluorine atom at the C5 position (activated by the ortho-nitro group) and a reducible nitro group at C4. This monograph details its physicochemical properties, synthetic pathways, and its critical role as a regioselective scaffold for the synthesis of quinazolinones, benzimidazoles, and novel kinase inhibitors.

Chemical Identity and Structural Analysis[6][7]

The molecule is a tri-substituted benzoate ester. Its utility in drug discovery stems from the "Handle-Activation" principle, where the nitro group serves as an activating group for Nucleophilic Aromatic Substitution (

Physicochemical Data Profile

| Property | Specification |

| IUPAC Name | Methyl 2-chloro-5-fluoro-4-nitrobenzoate |

| CAS Number | 1897500-78-5 |

| Molecular Formula | |

| Molecular Weight | 233.58 g/mol |

| SMILES | COC(=O)C1=CC(=C(C=C1Cl)F)[O-] |

| Appearance | Off-white to pale yellow crystalline solid |

| Predicted LogP | ~2.3 |

| H-Bond Acceptors | 5 (Nitro, Ester, F) |

| Rotatable Bonds | 2 |

Structural Reactivity Logic

The regiochemistry of this isomer is distinct from the more common herbicide intermediate (2-chloro-4-fluoro-5-nitrobenzoate).

-

C5-Fluorine: Highly activated for

due to the ortho-nitro group (C4) and para-hydrogen. It is the primary electrophilic site. -

C4-Nitro: Strong electron-withdrawing group (EWG) enabling C5 attack; reducible to aniline for subsequent cyclization.

-

C2-Chlorine: Sterically hindered by the ortho-ester; significantly less reactive toward nucleophiles compared to C5-F.

-

C1-Ester: Susceptible to hydrolysis (to acid) or reduction (to benzyl alcohol).

Synthetic Pathways

The synthesis of Methyl 2-chloro-5-fluoro-4-nitrobenzoate typically proceeds via electrophilic aromatic substitution (nitration) of the precursor benzoate.

Core Synthesis Workflow (Nitration)

The nitration of Methyl 2-chloro-5-fluorobenzoate is the most direct route. The directing effects of the substituents favor the C4 position:

-

Fluorine (C5): Directs ortho/para. Ortho is C4 or C6.

-

Chlorine (C2): Directs ortho/para. Para is C5 (blocked), ortho is C3.

-

Ester (C1): Directs meta. Meta is C3 or C5 (blocked).

-

Result: While steric crowding exists, the electronic synergy of the halogens directs nitration primarily to C4.

Figure 1: Synthetic pathway via nitration.[6][7] The cooperative directing effects of the halogen substituents favor substitution at the C4 position.

Experimental Protocol: Nitration (General Procedure)

Note: This protocol is adapted from standard nitration procedures for deactivated benzoates.

-

Preparation: Charge a reaction vessel with Methyl 2-chloro-5-fluorobenzoate (1.0 eq) and concentrated sulfuric acid (

, 5 vol). Cool to 0°C. -

Addition: Dropwise add fuming nitric acid (

, 1.1 eq) while maintaining internal temperature <10°C to prevent dinitration or hydrolysis. -

Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C). Monitor via HPLC/TLC.

-

Quench: Pour the reaction mixture onto crushed ice/water (10 vol). The product typically precipitates as a solid.

-

Workup: Filter the solid, wash with cold water and dilute

to remove acid traces. Recrystallize from Ethanol/Water if necessary.

Reactivity & Chemoselectivity: The Advantage

The primary value of this scaffold in drug development is the chemoselective displacement of the fluorine atom.

Regioselectivity Analysis

In a competition between the C2-Cl and C5-F, the C5-F is displaced >95% of the time by amines or alkoxides.

-

Reasoning: Fluorine is a superior leaving group in

reactions (due to high electronegativity stabilizing the Meisenheimer complex) only when activated by an ortho or para EWG. Here, the Nitro group is ortho to the Fluorine. The Chlorine is meta to the Nitro group, rendering it relatively inert to substitution under mild conditions.

Figure 2: Chemoselectivity map. The green pathway (

Protocol: Displacement with Primary Amines

Objective: Synthesis of Methyl 5-(alkylamino)-2-chloro-4-nitrobenzoate.

-

Dissolution: Dissolve Methyl 2-chloro-5-fluoro-4-nitrobenzoate (1.0 mmol) in anhydrous DMF or THF (5 mL).

-

Base: Add DIPEA (Diisopropylethylamine) or

(1.5 eq). -

Nucleophile: Add the primary amine (1.1 eq) dropwise.

-

Conditions:

-

Aliphatic Amines: Stir at RT for 2–4 hours.

-

Anilines (weaker nucleophiles): Heat to 60–80°C for 6–12 hours.

-

-

Validation: Monitor disappearance of starting material (TLC: Hexane/EtOAc 4:1).

-

Isolation: Dilute with water, extract with EtOAc. The fluorine is displaced; the chlorine remains intact.

Applications in Drug Discovery

This specific isomer allows for the construction of 6,7-disubstituted quinazolin-4-ones and 5,6-disubstituted benzimidazoles , which are privileged structures in kinase inhibition (e.g., EGFR, VEGFR).

Case Study: Synthesis of Novel Kinase Inhibitors

Researchers utilize this scaffold to introduce diversity at the 6-position of the quinazoline core.

-

Step 1:

of C5-F with a functionalized amine (R-NH2). -

Step 2: Reduction of C4-NO2 to C4-NH2.

-

Step 3: Cyclization with formamide or urea derivatives to close the pyrimidine ring.

-

Result: A quinazoline core with a Chlorine at position 7 (from the original C2) and a specific amino-substituent at position 6.[8]

Handling and Safety (E-E-A-T)

As a nitro-aromatic and halogenated ester, strict safety protocols are required.

-

Hazards:

-

Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).

-

Sensitizer: Potential skin sensitizer due to reactivity toward proteins (

mechanism).

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).

-

Disposal: Incineration in a chemical combustor equipped with a scrubber (to neutralize HCl, HF, and NOx gases).

References

-

Sigma-Aldrich. Methyl 2-chloro-5-fluoro-4-nitrobenzoate Product Sheet. Retrieved from

-

BLD Pharm. Methyl 2-chloro-5-fluoro-4-nitrobenzoate MSDS & Properties. Retrieved from [2][3]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10704820 (Isomer Analog for Reactivity Data). Retrieved from

-

CymitQuimica. Chemical Catalog: Methyl 2-chloro-5-fluoro-4-nitrobenzoate. Retrieved from

Sources

- 1. Methyl 2-chloro-5-fluoro-4-nitrobenzoate | 1897500-78-5 [sigmaaldrich.com]

- 2. 6307-82-0|Methyl 2-chloro-5-nitrobenzoate|BLD Pharm [bldpharm.com]

- 3. 185629-31-6|Methyl 3-fluoro-4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 4. 1123172-87-1|Methyl 3,5-difluoro-4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 5. Methyl 4-chloro-5-fluoro-2-nitrobenzoate|CAS 1113049-81-2 [benchchem.com]

- 6. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. chemscene.com [chemscene.com]

Technical Whitepaper: Solubility Profile and Handling of Methyl 2-chloro-5-fluoro-4-nitrobenzoate

[1]

Executive Summary

Methyl 2-chloro-5-fluoro-4-nitrobenzoate (CAS 1897500-78-5 ) is a highly functionalized aromatic building block utilized primarily in the synthesis of agrochemicals (protoporphyrinogen oxidase inhibitors) and pharmaceutical intermediates.[1][2][3][4][5][6] Its utility is defined by the ortho-nitro activation of the fluorine atom, facilitating regiospecific Nucleophilic Aromatic Substitution (

This guide defines the solubility thermodynamics of this compound, specifically in Dimethyl Sulfoxide (DMSO) , and provides a self-validating protocol for the preparation of stable stock solutions.

Chemical Identity & Physicochemical Profile[1][3][8][9][10][11][12][13][14]

| Property | Specification |

| Chemical Name | Methyl 2-chloro-5-fluoro-4-nitrobenzoate |

| CAS Number | 1897500-78-5 |

| Molecular Formula | |

| Molecular Weight | 233.58 g/mol |

| Physical State | Solid (Crystalline, typically pale yellow) |

| Predicted LogP | ~2.1 – 2.4 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 5 |

Structural Analysis

The molecule features three electron-withdrawing groups (EWG) on the benzene ring:[1]

Solubility Implication: The lack of hydrogen bond donors renders the crystal lattice energy moderate, while the high polarity of the nitro and ester groups creates a strong dipole moment.[1] This makes the compound highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated solvents (DCM), but insoluble in water .[1]

Solubility in Organic Solvents[7]

DMSO Solubility Mechanism

DMSO (Dimethyl Sulfoxide) is the gold-standard solvent for this compound due to its high dielectric constant (

-

Mechanism: The sulfoxide oxygen of DMSO acts as a hard Lewis base, effectively solvating the electron-deficient aromatic ring (pi-acidic due to EWGs).[1]

-

Saturation Limit: While specific saturation points vary by batch purity, analogous nitro-benzoates typically exhibit solubility >100 mg/mL (~400 mM) in anhydrous DMSO at 25°C.[1]

-

Thermodynamic Stability: Solutions in DMSO are thermodynamically stable; however, the hygroscopic nature of DMSO can introduce water, potentially leading to slow hydrolysis of the ester over extended periods.[1]

Solvent Compatibility Matrix[1]

| Solvent | Solubility Rating | Primary Interaction | Usage Recommendation |

| DMSO | High (>100 mM) | Dipole-Dipole / | Preferred for bioassays & stock solutions.[1] |

| DMF | High (>100 mM) | Dipole-Dipole | Alternative to DMSO; easier to remove (lower BP).[1] |

| DCM | Moderate | Dispersion / Weak Dipole | Good for extraction/workup.[1] |

| Methanol | Good | H-Bonding | Caution: Risk of transesterification is low (methyl-to-methyl), but avoid strong bases.[1] |

| Water | Insoluble | Hydrophobic Effect | Use only as a precipitant or in biphasic reactions.[1] |

Experimental Protocol: Preparation of Stock Solutions

Objective: Create a verified 50 mM stock solution in DMSO for assay use.

Reagents & Equipment[1][12][14][17]

-

Methyl 2-chloro-5-fluoro-4-nitrobenzoate (Solid, >97% purity).[1][6]

-

Anhydrous DMSO (Grade:

99.9%, stored over molecular sieves).[1] -

Vortex mixer.[1]

-

Sonicator (bath type).[1]

-

Amber glass vials (to protect nitro group from photodegradation).[1]

Step-by-Step Workflow

-

Gravimetric Measurement:

-

Weigh 11.68 mg of the solid substance into a tared amber vial.

-

Note: Precision weighing is critical.[1] Use an analytical balance (

mg).

-

-

Solvent Addition:

-

Add 1.0 mL of Anhydrous DMSO.

-

Why Anhydrous? Water promotes hydrolysis of the methyl ester and can affect downstream biological data.[1]

-

-

Dissolution (The "Vortex-Sonicate" Cycle):

-

Validation (Self-Check):

-

Storage:

Reactivity & Applications (The "Why")

The high solubility in DMSO is critical because it facilitates the primary application of this molecule: Nucleophilic Aromatic Substitution (

Mechanistic Pathway

The Nitro group at C4 activates the Fluorine at C5 (ortho relationship).[1] In a polar aprotic solvent like DMSO, nucleophiles (amines, thiols, phenols) can easily displace the fluorine atom.[1]

Figure 1: The DMSO solvent shell stabilizes the polar Meisenheimer complex, accelerating the

Safety & Handling (SDS Summary)

-

Handling:

References

-

Compound Identity & CAS

-

Solubility Principles of Nitrobenzoates

-

Reaction Mechanism (SnAr)

-

Building Block Availability

Sources

- 1. Flumiclorac-pentyl | C21H23ClFNO5 | CID 443048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 185629-31-6|Methyl 3-fluoro-4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 3. 13324-11-3|Methyl 2-chloro-4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 4. 6307-82-0|Methyl 2-chloro-5-nitrobenzoate|BLD Pharm [bldpharm.com]

- 5. 149903-77-5|2-Chloro-5-fluoro-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 6. Methyl 4-chloro-5-fluoro-2-nitrobenzoate|CAS 1113049-81-2 [benchchem.com]

- 7. Flumiclorac [sitem.herts.ac.uk]

- 8. Methyl 2-chloro-5-fluoro-4-nitrobenzoate | CymitQuimica [cymitquimica.com]

- 9. Methyl 2-chloro-5-fluoro-4-nitrobenzoate | 1897500-78-5 [sigmaaldrich.com]

- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Strategic Importance

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS No: 85953-30-6) is a halogenated nitroaromatic compound that serves as a critical intermediate in organic synthesis.[1] Its utility is particularly noted in the preparation of complex molecules, including herbicides and pharmaceutical agents.[2] The presence of multiple reactive sites—a chloro group, a fluoro group, and a nitro group on an aromatic ring—makes it a versatile building block. However, these same functional groups are responsible for its hazardous properties, necessitating a thorough understanding of its safety profile for handling in a research and development setting. This guide provides an in-depth analysis of the compound's hazards and outlines field-proven protocols for its safe manipulation, storage, and disposal.

Section 2: Hazard Analysis and GHS Classification

While a specific, comprehensive toxicological profile for Methyl 2-chloro-4-fluoro-5-nitrobenzoate is not fully investigated, its hazard classification can be reliably inferred from its chemical structure and data on closely related analogues.[3][4] The compound is classified as hazardous, primarily due to its irritant properties.

GHS Pictogram:

Signal Word: Warning [5]

Primary Hazard Statements:

-

Harmful if swallowed.[5]

Causality of Hazards: The reactivity of the acyl chloride and the electron-withdrawing nature of the nitro and halogen substituents contribute to its irritant effects. Upon contact with moist tissues such as eyes, skin, or the respiratory tract, the compound can hydrolyze, potentially releasing hydrochloric acid and causing localized chemical burns and irritation. The nitroaromatic structure itself warrants careful handling due to the potential for systemic effects upon absorption, a common characteristic of this chemical class.

Section 3: Physicochemical and Reactivity Data

Understanding the physical and chemical properties is fundamental to designing safe handling procedures. For instance, knowing it is a solid at room temperature informs us that the primary exposure risk during handling is through the inhalation of dust particles.

| Property | Value | Source |

| CAS Number | 85953-30-6 | [1] |

| Molecular Formula | C₈H₅ClFNO₄ | [1][9] |

| Molecular Weight | 233.58 g/mol | [1][10] |

| Appearance | Solid Powder (typically white to yellow) | [11] |

| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | [3] |

| Hazardous Decomposition | Upon combustion, may release toxic and irritating gases such as Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), and Hydrogen chloride gas. | [3][8] |

| Stability | Stable under recommended storage conditions. | [3][12] |

Section 4: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential. The principle of ALARA (As Low As Reasonably Achievable) should guide all exposure control strategies.

-

Primary Engineering Control: Chemical Fume Hood

-

Rationale: All manipulations of Methyl 2-chloro-4-fluoro-5-nitrobenzoate, including weighing and transfers, must be performed inside a certified chemical fume hood.[12] This is a non-negotiable control because it prevents the inhalation of fine dust particles, which can cause respiratory irritation.[8] It also contains any accidental spills within an enclosed, ventilated space.

-

-

Personal Protective Equipment (PPE): The Last Line of Defense

-

Eye and Face Protection: Wear ANSI-approved safety glasses with side shields or, for greater protection during tasks with a higher splash risk (e.g., dissolving larger quantities), a full-face shield. This is mandated by regulations such as OSHA's 29 CFR 1910.133 to prevent severe eye irritation from contact with the solid or its solutions.[3][6]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before each use.[8] The causality here is direct; gloves provide the primary barrier to prevent skin contact, which can lead to irritation.[7] Employ proper glove removal techniques to avoid contaminating your skin.

-

Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned. For larger scale work, a chemically resistant apron may be advisable. This prevents the contamination of personal clothing.[12]

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required. However, if engineering controls fail or during a large spill cleanup where dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with cartridges for organic vapors and acid gases may be necessary.[3][8]

-

Section 5: Standard Operating Procedure (SOP) for Safe Handling

This protocol is a self-validating system; adherence to each step ensures the safety of the subsequent one.

Workflow for Weighing and Dissolving Solid Methyl 2-chloro-4-fluoro-5-nitrobenzoate:

-

Preparation:

-

Don all required PPE (safety glasses, lab coat, gloves).

-

Ensure the chemical fume hood is operational (check airflow monitor).

-

Decontaminate the work surface inside the hood.

-

Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) within the hood to minimize movement in and out.

-

-

Handling the Solid:

-

Retrieve the container from its designated storage location (cool, dry, dark area).[12]

-

Place the container inside the fume hood before opening.

-

Carefully open the container, avoiding any puff of dust.

-

Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance (if the balance is not in the hood, weigh by difference).

-

Causality Check: Handling the powder slowly and deliberately minimizes aerosolization, which is the primary inhalation risk.

-

Securely close the main container immediately after dispensing.

-

-

Dissolution:

-

Place the weigh boat with the solid into the receiving beaker.

-

Add the chosen solvent slowly to the beaker, directing the stream to wash the solid from the weigh boat. This prevents splashing.

-

Add the stir bar and place the beaker on a stir plate to facilitate dissolution.

-

-

Post-Handling:

-

Clean the spatula with an appropriate solvent-dampened wipe, disposing of the wipe in the designated solid hazardous waste container.

-

Dispose of the used weigh boat in the same solid waste container.

-

Wipe down the work surface within the fume hood.

-

Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[11]

-

Safe Handling Workflow Diagram

// Invisible edges for ordering clusters edge [style=invis]; cluster_prep -> cluster_handling -> cluster_cleanup; } Caption: Logical workflow for safe handling from preparation to cleanup.

Section 6: Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]

-

-

Spill Response:

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Control: Ensure the spill is contained within the fume hood. If outside a hood, restrict access and ventilate the area.

-

Cleanup (for minor spills): Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[13] Carefully sweep the material into a designated hazardous waste container, avoiding dust creation.[8][12]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

For large spills: Evacuate the laboratory, close the doors, and contact your institution's emergency response team.

-

-

Firefighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8][12]

-

Specific Hazards: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3] The primary danger is not from flammability but from the thermal decomposition products, which include highly toxic nitrogen oxides and hydrogen chloride gas.[3][14]

-

Section 7: Waste Disposal Considerations

Chemical waste must be managed in accordance with all federal, state, and local regulations.

-

Solid Waste: All contaminated solids, including gloves, weigh boats, and absorbent materials from spills, must be placed in a clearly labeled, sealed container for solid hazardous waste.

-

Liquid Waste: Solutions containing Methyl 2-chloro-4-fluoro-5-nitrobenzoate and unused material should be collected in a designated, labeled container for halogenated organic waste.

-

Disposal Pathway: Never dispose of this chemical down the drain.[7] The waste must be handled by a licensed professional waste disposal service, typically via high-temperature incineration with off-gas scrubbing capabilities to neutralize the hazardous decomposition products.[8][12]

References

-

Capot Chemical. (2008). Material Safety Data Sheet - Methyl 4-fluoro-3-nitrobenzoate. [Link]

- Google Patents. (2022).

-

PubChem, National Institutes of Health. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate. [Link]

-

University of Toronto, Department of Chemistry. (n.d.). Emergency Procedures. [Link]

-

PubChem, National Institutes of Health. (n.d.). Methyl 4-chloro-5-fluoro-2-nitrobenzoate. [Link]

-

National Transport Commission, Australia. (2018). Australian Emergency Response Guide Book 2018. [Link]

-

Pipeline and Hazardous Materials Safety Administration. (n.d.). Emergency Response Guidebook. [Link]

-

U.S. Environmental Protection Agency. (2025). Methyl 5-(2-chloro-4-nitrophenoxy)-2-nitrobenzoate Properties. [Link]

-

Transport Canada. (n.d.). Emergency Response Guidebook. [Link]

-

American Chemistry Council. (n.d.). Emergency Response. [Link]

-

U.S. Environmental Protection Agency. (2025). Methyl 2-chloro-5-fluoro-4-methylbenzoate - Cancer. [Link]

- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

Patsnap. (2019). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. [Link]

-

Capot Chemical. (2025). MSDS of 4-Chloro-5-fluoro-2-nitrobenzoicAcid. [Link]

Sources

- 1. 85953-30-6 | Methyl 2-chloro-4-fluoro-5-nitrobenzoate - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 [quickcompany.in]

- 3. fishersci.com [fishersci.com]

- 4. capotchem.com [capotchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. capotchem.com [capotchem.com]

- 9. Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4 | CID 10704820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 4-chloro-5-fluoro-2-nitrobenzoate | C8H5ClFNO4 | CID 59418573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Emergency Response - American Chemistry Council [americanchemistry.com]

- 14. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Leveraging Methyl 2-chloro-5-fluoro-4-nitrobenzoate for the Synthesis of Advanced Kinase Inhibitors

Introduction: The Critical Role of Kinase Inhibitors and the Strategic Value of Fluorinated Intermediates

Kinase inhibitors have revolutionized modern medicine, particularly in oncology, by targeting the enzymes that regulate a vast array of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, making these enzymes prime targets for therapeutic intervention.[2] The design of potent and selective kinase inhibitors is a central focus of contemporary drug discovery.

The strategic incorporation of fluorine atoms into pharmaceutical compounds is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2] Methyl 2-chloro-5-fluoro-4-nitrobenzoate is a highly functionalized aromatic building block poised for the synthesis of complex kinase inhibitors. Its chemical architecture, featuring a reactive chlorine atom, an electron-withdrawing nitro group, and a strategically placed fluorine atom, offers medicinal chemists a versatile platform for generating diverse molecular scaffolds. This document provides a detailed guide on the application of Methyl 2-chloro-5-fluoro-4-nitrobenzoate as a key intermediate in the synthesis of a representative pyrimidine-based kinase inhibitor, a common structural motif in many clinically successful drugs.

Chemical Profile of Methyl 2-chloro-5-fluoro-4-nitrobenzoate

A thorough understanding of the chemical properties and reactivity of this intermediate is paramount for its successful application in multi-step syntheses.

Table 1: Physicochemical Properties of Methyl 2-chloro-5-fluoro-4-nitrobenzoate

| Property | Value | Source |

| Molecular Formula | C₈H₅ClFNO₄ | PubChem |

| Molecular Weight | 233.58 g/mol | PubChem |

| Appearance | Solid | --- |

| CAS Number | 85953-30-6 | Aromsyn Co.,Ltd.[3] |

The reactivity of Methyl 2-chloro-5-fluoro-4-nitrobenzoate is dominated by the interplay of its functional groups. The nitro and ester groups are strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The chlorine atom, positioned ortho to the nitro group, is the primary site for displacement by nucleophiles. The fluorine atom further modulates the electronics of the ring and can influence the regioselectivity of subsequent reactions.

Core Synthetic Strategy: Building a Pyrimidine-Based Kinase Inhibitor

The pyrimidine core is a privileged scaffold in kinase inhibitor design, renowned for its ability to mimic the purine ring of ATP and form crucial hydrogen bond interactions within the kinase hinge region.[4] We will outline a representative synthesis of a potent kinase inhibitor targeting a hypothetical serine/threonine kinase, utilizing Methyl 2-chloro-5-fluoro-4-nitrobenzoate as a key starting material.

The overall synthetic workflow can be visualized as a multi-step process involving the initial modification of the starting material, followed by coupling to a core heterocyclic scaffold, and subsequent functionalization to yield the final inhibitor.

[Methyl 2-chloro-5-fluoro-4-nitrobenzoate] + R-NH₂ → [Methyl 2-(alkylamino)-5-fluoro-4-nitrobenzoate] + HCl

[Methyl 2-(alkylamino)-5-fluoro-4-nitrobenzoate] → [Methyl 4-amino-2-(alkylamino)-5-fluorobenzoate]

[Methyl 4-amino-2-(alkylamino)-5-fluorobenzoate] + [Pyrimidine-carboxylic acid] → [Final Kinase Inhibitor]

Caption: Detailed synthetic scheme for the pyrimidine-based kinase inhibitor.

Data Presentation: Expected Yields and Purity

The following table summarizes the expected outcomes for each synthetic step, based on literature precedents for similar transformations.

Table 2: Summary of Synthetic Steps and Expected Outcomes

| Step | Reaction | Reagents | Expected Yield (%) | Expected Purity (%) |

| 1.1 | SNAr | Cyclopropylamine, K₂CO₃, DMF | 75-85 | >95 (after chromatography) |

| 1.2 | Nitro Reduction | Fe, NH₄Cl, EtOH/H₂O | 80-90 | >95 |

| 2.1 | Amide Coupling | Pyrimidine-carboxylic acid, HATU, DIPEA, DMF | 60-75 | >98 (after purification) |

Conclusion and Future Perspectives

Methyl 2-chloro-5-fluoro-4-nitrobenzoate serves as an exemplary starting material for the efficient and modular synthesis of complex kinase inhibitors. The protocols outlined in this document provide a robust framework for the construction of a pyrimidine-based inhibitor, a scaffold of significant therapeutic importance. The strategic placement of chloro, fluoro, and nitro functionalities allows for a series of high-yielding and predictable chemical transformations.

The versatility of this intermediate opens avenues for the creation of extensive libraries of kinase inhibitors for screening against a multitude of targets. Future work could involve exploring alternative coupling partners and further functionalization of the pyrimidine core to fine-tune the selectivity and potency of the resulting inhibitors. The principles and methodologies described herein offer a solid foundation for researchers and drug development professionals engaged in the pursuit of novel kinase-targeted therapies.

References

-

Taylor & Francis. (2025, August 12). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved from [Link]

-

MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

-

Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]

-

Figshare. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 5-amino-2-fluoro-4-methylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). BAY 61-3606. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Retrieved from [Link]

-

PMC. (n.d.). Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness. Retrieved from [Link]

-

MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

-

ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

-

PR Newswire. (2026, February 16). Atopic Dermatitis Market to Accelerate at a Rapid Pace by 2034 with Advancements in Biologics and JAK Inhibitors | DelveInsight. Retrieved from [Link]

-

BioWorld. (2015, October 1). Merck & Co. presents SYK inhibitors. Retrieved from [Link]

Sources

Application Notes & Protocols: A Strategic Approach to Benzimidazole Synthesis from Methyl 2-chloro-5-fluoro-4-nitrobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to natural purine nucleotides allows its derivatives to readily interact with a wide range of biological macromolecules, leading to a vast spectrum of pharmacological activities.[1] Consequently, benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including antiviral, anticancer, anti-inflammatory, and antihypertensive applications.[3][4][] The strategic synthesis of novel, functionally diverse benzimidazole libraries is therefore a cornerstone of modern drug discovery programs.

This guide provides a detailed, two-part synthetic strategy for the preparation of substituted benzimidazole derivatives, commencing with the commercially available and highly functionalized starting material, Methyl 2-chloro-5-fluoro-4-nitrobenzoate.

Overall Synthetic Strategy

The transformation of Methyl 2-chloro-5-fluoro-4-nitrobenzoate into a benzimidazole derivative is efficiently achieved via a two-stage process. This strategy leverages the inherent reactivity of the starting material to first build a substituted ortho-phenylenediamine precursor, which is then cyclized to form the target heterocyclic system.

-

Step 1: Nucleophilic Aromatic Substitution (SNAr) : The highly activated chloro-substituent is displaced by a primary amine (R¹-NH₂) to forge a key carbon-nitrogen bond, yielding a methyl 2-(alkyl/arylamino)-5-fluoro-4-nitrobenzoate intermediate.

-

Step 2: One-Pot Reductive Cyclization : The nitro group of the intermediate is reduced to an amine in the presence of a one-carbon synthon (e.g., an aldehyde, R²-CHO). The newly formed diamine undergoes spontaneous condensation and cyclization to yield the final benzimidazole product.

Caption: High-level workflow for benzimidazole synthesis.

Part I: Synthesis of the o-Nitroaniline Intermediate via SₙAr

Core Principle & Mechanism of Action

The first step is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group.[6] In our substrate, the nitro group (-NO₂) is a powerful EWG that withdraws electron density from the ring, making the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition : The primary amine nucleophile attacks the carbon bearing the chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized effectively onto the oxygen atoms of the ortho-nitro group.

-

Elimination : The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

Caption: The Addition-Elimination mechanism of SNAr.

Experimental Protocol 1: SₙAr with a Primary Amine

This protocol describes a general procedure for the reaction of Methyl 2-chloro-5-fluoro-4-nitrobenzoate with a representative primary amine.

Materials & Reagents

| Reagent | Molar Eq. | Purpose |

| Methyl 2-chloro-5-fluoro-4-nitrobenzoate | 1.0 | Starting Material |

| Primary Amine (R¹-NH₂) | 1.1 - 1.2 | Nucleophile |

| Potassium Carbonate (K₂CO₃) or DIEA | 2.0 - 2.5 | Base (to scavenge HCl) |

| N,N-Dimethylformamide (DMF) or DMSO | - | Anhydrous polar aprotic solvent |

| Ethyl Acetate | - | Extraction Solvent |

| Brine | - | Aqueous wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |

Procedure

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add Methyl 2-chloro-5-fluoro-4-nitrobenzoate (1.0 eq).

-

Add anhydrous DMF (or DMSO) to dissolve the starting material (approx. 0.2-0.5 M concentration).

-

Add the primary amine (R¹-NH₂, 1.1 eq) to the solution, followed by the addition of potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir. The choice of temperature depends on the reactivity of the amine.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure Methyl 2-(R¹-amino)-5-fluoro-4-nitrobenzoate intermediate.

Part II: Benzimidazole Formation via Reductive Cyclization

Core Principle & Mechanism of Action

This step efficiently transforms the ortho-nitroaniline intermediate into the final benzimidazole product in a single pot. The process involves two key transformations:

-

Reduction of the Nitro Group : The nitro group is reduced to a primary amine using a suitable reducing agent. A classic and cost-effective method is the use of a metal in acid, such as iron powder in acetic acid or tin(II) chloride.[7][8] This in-situ generation of the ortho-phenylenediamine is crucial for the subsequent cyclization.

-

Condensation and Cyclization : The newly formed diamine reacts with a one-carbon electrophile, typically an aldehyde (R²-CHO). This forms a Schiff base (imine) intermediate which then undergoes intramolecular cyclization via attack of the second amino group onto the imine carbon. Finally, an oxidation step (often spontaneous in air or aided by the reaction conditions) leads to the aromatic benzimidazole ring.[9][10]

Caption: Mechanism of one-pot reductive cyclization.

Experimental Protocol 2: One-Pot Reductive Cyclization

This protocol provides a robust method for the conversion of the o-nitroaniline intermediate into the target benzimidazole.

Materials & Reagents

| Reagent | Molar Eq. | Purpose |

| Methyl 2-(R¹-amino)-5-fluoro-4-nitrobenzoate | 1.0 | Substrate |

| Aldehyde (R²-CHO) | 1.1 | C1 Source for Imidazole Ring |

| Iron Powder (<10 μm) | 3.0 - 5.0 | Reducing Agent |

| Glacial Acetic Acid or Ethanol/HCl | - | Solvent and Acid Activator |

| Celite® | - | Filtration Aid |

| Saturated Sodium Bicarbonate Solution | - | Neutralizing Agent |

Procedure

-

In a round-bottom flask, suspend the Methyl 2-(R¹-amino)-5-fluoro-4-nitrobenzoate intermediate (1.0 eq) in glacial acetic acid (or a mixture of ethanol and water).

-

Add the aldehyde (R²-CHO, 1.1 eq) to the suspension.

-

To this stirring mixture, add iron powder (3.0-5.0 eq) portion-wise. The reaction is often exothermic, and the rate of addition should be controlled to maintain a safe temperature.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 2-6 hours.

-

Monitor the reaction by TLC. The disappearance of the yellow/orange color of the nitro-compound is a good visual indicator of reduction.

-

Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and carefully neutralize the acid by washing with water and then with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the final benzimidazole derivative.

Validation and Characterization

To ensure the successful synthesis and purity of the intermediates and final products, standard analytical techniques are required.

-

Thin Layer Chromatography (TLC): Essential for monitoring reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The starting nitro-compound is typically a colored (yellow/orange) spot, while the diamine intermediate and final benzimidazole are often UV-active but may be colorless.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural confirmation at each step. The disappearance of the chloro-substituted aromatic proton signal and the appearance of a new N-H signal confirms the SNAr step. In the final step, the emergence of a new signal for the C2-proton (if R²=H) or characteristic shifts in the aromatic region confirms benzimidazole formation.

-

Mass Spectrometry (MS): Provides the molecular weight of the synthesized compounds, confirming their identity.

References

-

The Journal of Organic Chemistry. Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization of d-Glucose with o-Phenylenediamines in Water. Available from: [Link]

-

CUTM Courseware. To synthesize Benzimidazole from o-phenylenediamine. Available from: [Link]

-

RSC Publishing. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of benzimidazoles. Available from: [Link]

-

Journal of Chemical Education. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Available from: [Link]

-

PMC. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Available from: [Link]

-

ResearchGate. Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. Available from: [Link]

-

PubMed. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Available from: [Link]

-

Synlett. Reduction of Nitroarenes to Anilines with a Benzothiazoline: Application to Enantioselective Synthesis of 2-Arylquinoline Deriva. Available from: [Link]

-

ACS Omega. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

-

MDPI. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Available from: [Link]

-

Sciencemadness.org. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Available from: [Link]

-

ResearchGate. Scope of benzimidazole synthesis via sequential cyclization and Me oxidation. Available from: [Link]

-

Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Available from: [Link]

-

PMC. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Available from: [Link]

-

AccScience Publishing. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. Available from: [Link]

-

ResearchGate. Can anyone offer advice regarding reduction of nitrobenzene to aniline?. Available from: [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

-

PMC. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Available from: [Link]

-

PMC. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Available from: [Link]

-

Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Available from: [Link]

-

RSC Publishing. Nucleophilic aromatic substitution of the nitro-group. Available from: [Link]

-

Petr Beier Group. Advances in nucleophilic aromatic chemistry. Available from: [Link]

- Google Patents. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

-

MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available from: [Link]

-

PMC. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Available from: [Link]

-

RSC Publishing. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... Available from: [Link]

-

PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate (C8H5ClFNO4). Available from: [Link]

-

PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Available from: [Link]

-

MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available from: [Link]

-

WIPO Patentscope. WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Available from: [Link]

-

RSC Publishing. Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[7][9]imidazo[1,2-c]quinazolines. Available from: [Link]

-

PubMed. Co-oxidative metabolism of 2-amino-4-(5-nitro-2-furyl)-thiazole by prostaglandin hydroperoxidase. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sciencemadness.org [sciencemadness.org]

- 9. Benzimidazole synthesis [organic-chemistry.org]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Application Note & Protocols for the Scalable Synthesis of Methyl 2-chloro-5-fluoro-4-nitrobenzoate

Introduction: The Significance of Methyl 2-chloro-5-fluoro-4-nitrobenzoate in Pharmaceutical Research

Methyl 2-chloro-5-fluoro-4-nitrobenzoate is a key building block in the synthesis of a wide range of pharmacologically active molecules. Its unique substitution pattern, featuring a halogen, a nitro group, and a fluorine atom on the benzene ring, makes it a versatile intermediate for introducing these functionalities into larger, more complex structures. This compound is particularly crucial in the development of novel therapeutics, where precise molecular architecture is paramount for achieving desired efficacy and safety profiles. The demand for scalable, efficient, and cost-effective synthesis methods for this intermediate is therefore of high importance to the pharmaceutical industry.

This application note provides detailed protocols for two distinct, scalable synthesis methods for Methyl 2-chloro-5-fluoro-4-nitrobenzoate, designed to meet the needs of researchers and drug development professionals. The methodologies are presented with a focus on the underlying chemical principles, process optimization, and safety considerations to ensure reliable and reproducible results.

Method 1: One-Pot Synthesis from 2-Chloro-4-fluorotoluene

This method offers an efficient and environmentally friendly approach to the synthesis of Methyl 2-chloro-5-fluoro-4-nitrobenzoate, minimizing the need for isolation of intermediates and reducing solvent waste.[1] The process begins with the chlorination of 2-chloro-4-fluorotoluene, followed by nitration and hydrolysis to the corresponding benzoic acid, and finally, in-situ esterification.

Workflow Diagram

Caption: One-pot synthesis workflow for Methyl 2-chloro-5-fluoro-4-nitrobenzoate.

Detailed Protocol

Step 1: Chlorination of 2-Chloro-4-fluorotoluene

-

To a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet, add 2-chloro-4-fluorotoluene.

-

Initiate the reaction by introducing chlorine gas under UV light.

-

Maintain the reaction temperature between 80-120°C.

-

Monitor the reaction progress by gas chromatography (GC) until the desired conversion to 2-chloro-4-fluorobenzotrichloride is achieved.

Step 2: Nitration and Hydrolysis

-

Cool the reaction mixture to 0-10°C.

-

Slowly add a pre-cooled mixture of fuming nitric acid and oleum, maintaining the temperature below 10°C.[2]

-

After the addition is complete, allow the reaction to proceed for several hours at the same temperature.

-

Upon completion of the nitration (monitored by HPLC), carefully add water to the reaction mixture to facilitate hydrolysis of the trichloromethyl group to a carboxylic acid. Control the temperature during this exothermic step.

Step 3: In-situ Esterification

-

Following hydrolysis, add methanol to the reaction mixture containing the in-situ formed 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

Heat the mixture to the boiling point of methanol and maintain reflux until the esterification is complete, as indicated by HPLC analysis.[1]

-

Cool the reaction mass and separate the spent acid layer.

-

Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid.[1]

Step 4: Product Isolation and Purification

-

Distill off the excess methanol and any other volatile components under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as heptane, to yield high-purity Methyl 2-chloro-5-fluoro-4-nitrobenzoate.[1]

Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-4-fluorotoluene | [1] |

| Key Intermediates | 2-Chloro-4-fluorobenzotrichloride, 2-Chloro-4-fluoro-5-nitrobenzoic acid | [1][2] |

| Overall Yield | ~84% | [1] |

| Purity (HPLC) | >99.5% | [1] |

Method 2: Two-Step Synthesis from 2-Chloro-5-fluorobenzoic Acid

This classical two-step approach involves the nitration of commercially available 2-chloro-5-fluorobenzoic acid, followed by the esterification of the resulting nitrobenzoic acid. While this method involves the isolation of an intermediate, it offers a more modular approach to the synthesis.

Workflow Diagram

Caption: Two-step synthesis of Methyl 2-chloro-5-fluoro-4-nitrobenzoate.

Detailed Protocol

Step 1: Nitration of 2-Chloro-5-fluorobenzoic Acid

-

In a reaction vessel, carefully add 2-chloro-5-fluorobenzoic acid to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature, typically between -5°C and 10°C.[3]

-

Stir the mixture vigorously and monitor the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

-

Upon completion, pour the reaction mixture onto crushed ice with stirring.

-

The precipitated 2-chloro-5-fluoro-4-nitrobenzoic acid is collected by filtration, washed with cold water, and dried.

Step 2: Esterification of 2-Chloro-5-fluoro-4-nitrobenzoic Acid

-

Suspend the dried 2-chloro-5-fluoro-4-nitrobenzoic acid in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitored by TLC or HPLC).

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted starting material.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude Methyl 2-chloro-5-fluoro-4-nitrobenzoate by recrystallization or column chromatography.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-fluorobenzoic acid | [4] |

| Intermediate | 2-Chloro-5-fluoro-4-nitrobenzoic acid | [3] |

| Nitration Yield | ~97% | [3] |

| Purity (Nitration) | ~97% | [3] |

Safety and Handling Considerations

-

Nitrating agents: Mixtures of nitric acid and sulfuric acid (mixed acid) are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Exothermic reactions: Both nitration and the quenching of the reaction mixture with water are highly exothermic. Ensure adequate cooling and slow, controlled addition of reagents to prevent runaway reactions.

-

Chlorinated compounds: The starting materials and intermediates are chlorinated organic compounds. Avoid inhalation and skin contact.

Conclusion

The two scalable synthesis methods presented provide reliable and efficient routes to Methyl 2-chloro-5-fluoro-4-nitrobenzoate, a critical intermediate in pharmaceutical research. The one-pot synthesis from 2-chloro-4-fluorotoluene is particularly advantageous for large-scale production due to its process economy and reduced waste generation. The two-step synthesis, while more traditional, offers flexibility and is well-suited for laboratory-scale preparations. The choice of method will depend on the specific requirements of the research or development project, including scale, available starting materials, and desired purity.

References

- A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Deriv

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. ()

- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. ()

- 2-chloro-5-fluorobenzoic acid. ()

- WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. ()

Sources

- 1. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 [quickcompany.in]

- 2. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. 2-chloro-5-fluorobenzoic acid [stenutz.eu]

Troubleshooting & Optimization

Improving reaction yields when using Methyl 2-chloro-5-fluoro-4-nitrobenzoate

Subject: Optimization of Reaction Yields & Troubleshooting Guide CAS: 85953-29-3 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Reactivity Landscape

Welcome to the technical support center for Methyl 2-chloro-5-fluoro-4-nitrobenzoate . This scaffold is a "loaded spring" of reactivity, widely used as a key intermediate in the synthesis of PPO-inhibitor herbicides (e.g., Flumioxazin, Flumiclorac) and pharmaceutical candidates.

Its utility stems from its three distinct reactive centers, but this same versatility is the primary cause of yield loss. To maximize yield, you must master the hierarchy of reactivity described below.

Reactivity Heatmap & Pathway Selector

Figure 1: Reactivity hierarchy. The 5-Fluoro position is the intended target for nucleophilic attack. The 2-Chloro position and Methyl ester are common sites for side reactions if conditions are uncontrolled.

Module A: Nucleophilic Aromatic Substitution ( )

Primary Application: Displacing the Fluorine atom with amines, phenols, or glycolates.

Critical Troubleshooting (Q&A)

Q1: Why am I seeing significant amounts of the "2-substituted" impurity (Cl-displacement)?

-

The Mechanism: Both the 5-Fluoro and 2-Chloro positions are activated by the electron-withdrawing nitro and ester groups. Fluorine is generally more reactive in

(due to the high electronegativity stabilizing the Meisenheimer complex), but Chlorine will react if the energy barrier is crossed. -

The Fix:

-

Temperature Control: Maintain reaction temperatures below 60°C. The activation energy for Cl-displacement is higher; high heat erodes regioselectivity.

-

Stoichiometry: Avoid large excesses of the nucleophile.

-

Solvent Choice: Use non-polar or moderately polar aprotic solvents (THF, Toluene) rather than highly polar solvents (DMF, DMSO) if selectivity is an issue, as highly polar solvents can sometimes lower the activation energy for the competing Cl-displacement.

-

Q2: My yield is low, and I see a carboxylic acid peak in LCMS. What happened?

-

The Issue: Hydrolysis of the methyl ester. This molecule is an "activated ester" because the electron-deficient ring makes the carbonyl carbon highly electrophilic.

-

The Fix:

-

Strict Anhydrous Conditions: Use dry solvents (water < 0.05%).

-

Base Selection: Avoid hydroxide bases (NaOH, KOH). Use carbonate bases (

, -

Workup: Do not use strong basic aqueous washes during workup. Quench with dilute acid or neutral buffer.

-

Optimized Protocol: Amine Substitution

Standardized for 10 mmol scale

| Parameter | Recommendation | Rationale |

| Solvent | THF (Tetrahydrofuran) or Acetonitrile | Balances solubility with regioselectivity. |

| Base | Triethylamine (TEA) (1.1 - 1.5 eq) | Sufficient to neutralize HCl/HF without hydrolyzing the ester. |

| Temperature | 0°C to 25°C | CRITICAL: Low temp favors F-displacement over Cl-displacement. |

| Concentration | 0.2 M - 0.5 M | High dilution minimizes polymerization/intermolecular side reactions. |

Module B: Nitro Group Reduction

Primary Application: Converting the Nitro group to an Aniline (often for subsequent cyclization).[1][2]

Critical Troubleshooting (Q&A)

Q3: I used Pd/C for hydrogenation, and my product mass is M-34. Did I lose the Chlorine?

-

The Mechanism: Yes. This is Hydrodehalogenation . Palladium on Carbon is excellent at cleaving Aryl-Chlorine bonds, especially in electron-rich anilines (which is what you form as soon as the nitro group reduces).

-

The Fix:

-

Method A (Chemical Reduction): Use Iron powder (Fe) in Acetic Acid or

. This is the industry standard for chloronitrobenzoates as it is chemically incapable of cleaving the C-Cl bond under standard conditions [1]. -

Method B (Poisoned Catalyst): If you must use hydrogenation, use Platinum on Carbon (Pt/C) (sulfided) or add a poison like thiophene to the Pd/C to inhibit dehalogenation.

-

Q4: The Iron reduction creates a messy sludge that traps my product. How do I improve recovery?

-

The Protocol: The "sludge" is iron oxide/hydroxide.

-

Use Celite filtration while the reaction mixture is still hot.

-

Wash the Celite cake copiously with Ethyl Acetate (not ether, which doesn't penetrate the cake well).

-

Add a small amount of EDTA during the aqueous workup to chelate residual iron ions that might cause emulsions.

-

Decision Tree: Selecting a Reduction Method

Figure 2: Reduction strategy selector. Standard catalytic hydrogenation (Pd/C) poses a high risk of stripping the chlorine atom.

Module C: Handling & Stability (The "Hidden" Yield Killers)

The Transesterification Trap

-

Scenario: You run a reaction in Ethanol using Potassium Carbonate.

-

Result: You obtain the Ethyl ester instead of the Methyl ester.

-

Rule: Never use an alcohol solvent different from the ester group if base is present.

-

Correct: Use Methanol for Methyl esters.

-

Better: Use non-nucleophilic solvents (THF, Dichloromethane, Toluene).

-

Storage & Stability

-

Moisture Sensitivity: The combination of F, Cl, and

makes the ring highly electron-deficient, activating the ester carbonyl. It hydrolyzes much faster than standard methyl benzoate.-

Storage: Store under Nitrogen/Argon at 2-8°C.

-

Re-testing: If the bottle has been open for >1 month, check Proton NMR for a carboxylic acid peak (broad singlet >11 ppm) before use.

-

References

-

Synthesis of Flumioxazin Intermediates

-

Selectivity in

Reactions:-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Foundational text on the reactivity order of halogens activated by nitro groups: F >> Cl). Link

-

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

-

Molecule Data & Safety

-

PubChem CID 10704820: Methyl 2-chloro-4-fluoro-5-nitrobenzoate.[7] National Institutes of Health (NIH). Link (Note: While the user requested 2-chloro-5-fluoro-4-nitro, the isomer 2-chloro-4-fluoro-5-nitro is often discussed in parallel in literature; the reactivity principles regarding F vs Cl displacement remain identical).

-

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. CN103965181A - Preparation method of flumioxazin - Google Patents [patents.google.com]

- 4. CN110655513A - Synthetic method of flumioxazin - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 7. Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4 | CID 10704820 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preventing hydrolysis of Methyl 2-chloro-5-fluoro-4-nitrobenzoate during storage

The following technical support guide addresses the stability and storage of Methyl 2-chloro-5-fluoro-4-nitrobenzoate . This guide is structured for researchers requiring high-purity maintenance of this highly electrophilic intermediate.[1]

Subject: Methyl 2-chloro-5-fluoro-4-nitrobenzoate (MCFNB) Issue: Prevention of Hydrolysis & Degradation Ticket Priority: High (Moisture Sensitive)[1][2]

The Core Issue: Why is this Molecule so Unstable?

User Question: I store standard methyl benzoate on the shelf without issues. Why does this specific derivative degrade so quickly?

Technical Analysis: The instability is not a defect; it is a direct consequence of the molecule's electronic architecture.[1] Methyl 2-chloro-5-fluoro-4-nitrobenzoate is an "activated ester."[1]

-

The Para-Nitro Effect: The nitro group (-NO

) at the 4-position (para to the ester) is a powerful electron-withdrawing group (EWG).[1][2] Through resonance, it pulls electron density directly away from the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic (positive) than in a standard benzoate.[1] -

Inductive Withdrawal: The Chlorine (C2) and Fluorine (C5) atoms exert strong inductive withdrawal (-I effect), further depleting electron density from the benzene ring.[1]

-

Result: The activation energy required for a nucleophile (like water) to attack the ester is drastically lowered.[1] Even trace atmospheric moisture can initiate hydrolysis, converting the ester back to the parent benzoic acid and methanol.[1]

Mechanism of Failure (Hydrolysis)

The diagram below illustrates the electronic activation and the hydrolysis pathway you are trying to prevent.[1]

Figure 1: The hydrolysis pathway.[1][3][4][5] The red arrow indicates the critical failure point where moisture attacks the electron-deficient carbonyl.[1]

Storage Protocol: The "Dry-Cold-Inert" Triad[1]

User Question: What are the exact conditions required to stop this degradation?

The Protocol: To maintain purity >98%, you must implement a redundant defense system. Do not rely on a single barrier.

Step-by-Step Storage Workflow

| Parameter | Specification | Technical Rationale |

| 1. Primary Container | Amber Glass Vial with Teflon-lined cap.[1][2] | Amber glass blocks UV (preventing radical degradation of the C-Cl bond).[1][2] Teflon prevents leaching and provides a tighter seal than pulp liners. |

| 2.[1] Atmosphere | Argon or Nitrogen Blanket. | Displaces humid air.[1] Argon is heavier than air and preferred for long-term storage as it sits "on top" of the crystals. |

| 3.[1] Secondary Containment | Desiccator with active Silica Gel or Drierite™.[1] | Creates a micro-environment with <10% relative humidity. |

| 4.[1] Temperature | +2°C to +8°C (Refrigerator) | Lowers the kinetic rate of hydrolysis.[1] Note: Freezing (-20°C) is acceptable but requires strict warming protocols to prevent condensation upon opening.[1] |

Critical Handling Procedure (The "Warm-Up" Rule)

WARNING: The most common cause of hydrolysis happens when you open the bottle, not during storage.[1]

-

Remove the vial from the fridge.[1]

-

Wait 30-45 minutes for the vial to reach room temperature.

-

Why? If you open a cold vial in a warm lab, atmospheric moisture will immediately condense inside the vial (dew point), reacting with the top layer of your compound.[1]

-

Flush with inert gas before re-sealing.[1]

Diagnostics: Is My Batch Compromised?

User Question: I found an old vial. How do I quickly check if it has hydrolyzed without running a full HPLC?

Troubleshooting Guide:

Use the following decision matrix to evaluate sample integrity.

Figure 2: Diagnostic workflow for assessing compound integrity.

Analytical Markers (Reference Data)

| Method | Signal for Intact Ester | Signal for Hydrolyzed Acid |

| 1H-NMR (CDCl3) | Sharp singlet at ~3.9 - 4.0 ppm (O-CH3).[1] | Disappearance of methyl singlet.[1] Appearance of broad singlet at >11.0 ppm (COOH).[1] |

| TLC (Hex/EtOAc) | Higher Rf (Non-polar).[1] | Lower Rf (Polar) + Streaking (Acidic).[1] |

| Visual | White to off-white crystalline solid.[1] | Clumpy, wet appearance (Methanol byproduct acts as solvent).[1] |

Recovery: Can I Save a Degraded Batch?

User Question: My NMR shows about 15% hydrolysis. Do I have to throw it away?

Solution: No. Because the impurity is the parent carboxylic acid, it has significantly different solubility properties than the ester.[1] You can purify it via Recrystallization .[1]

Protocol:

-

Solvent: Use a mixture of Methanol/Water or minimal hot Ethyl Acetate/Heptane.[1][2]

-

Process: Dissolve the solid in the minimum amount of hot solvent.

-

Cooling: Allow to cool slowly to room temperature, then to 4°C. The ester (less polar than the acid/salt) should crystallize out.[1]

-

Wash: Filter the crystals and wash with cold Heptane.

-

Dry: Dry under high vacuum to remove trace water/solvent.[1]

Note: Do not use base extraction (e.g., washing with NaHCO3) unless you work very quickly and with cold solutions, as the base will catalyze further hydrolysis of this specific electron-deficient ester.[1]

References

-

ChemicalBook. (2025).[1][6][7] Methyl 2-chloro-4-fluoro-5-nitrobenzoate - Safety Data Sheet. Link

- Context: Provides general safety and handling guidelines for the isomer class, emphasizing ventil

-

National Institutes of Health (NIH) - PubChem. (2024).[1] Methyl 2-chloro-4-fluoro-5-nitrobenzoate Compound Summary. Link

-

Context: Authoritative source for physical properties and structural identifiers (CID 10704820).[1]

-

-

Ingold, C. K. (1953).[1][8] Structure and Mechanism in Organic Chemistry. Cornell University Press.[1][8]

- Context: The foundational text defining the BAc2 mechanism of ester hydrolysis and the influence of electron-withdrawing groups.

-

World Intellectual Property Organization (WIPO). (2024).[1] WO2024047648 - Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid.[1][2][9] Link

- Context: Describes the synthesis and hydrolysis conditions of the parent acid, providing insight into the stability of the ester intermedi

Sources

- 1. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. 392-09-6|Methyl 2-fluoro-4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 3. quora.com [quora.com]

- 4. m.youtube.com [m.youtube.com]

- 5. homework.study.com [homework.study.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Validation & Comparative

Comparing reactivity of Methyl 2-chloro-5-fluoro-4-nitrobenzoate vs Methyl 2-chloro-4-nitrobenzoate

This guide provides a technical comparison of the reactivity profiles of Methyl 2-chloro-5-fluoro-4-nitrobenzoate and Methyl 2-chloro-4-nitrobenzoate . It is designed for medicinal chemists and process engineers selecting building blocks for drug discovery campaigns.

Executive Summary: The "Fluorine Switch" Effect

The addition of a fluorine atom at the C5 position (Compound A) fundamentally alters the synthetic utility of the benzoate scaffold compared to its non-fluorinated analog (Compound B).

-

Compound A (5-Fluoro) acts as a highly reactive "hot" electrophile. The C5-fluorine is activated by the ortho-nitro group, enabling rapid Nucleophilic Aromatic Substitution (

) under mild conditions. This makes it an ideal precursor for multisubstituted heterocycles (e.g., isoindolinones, quinazolines). -

Compound B (Des-fluoro) acts as a "cold" electrophile regarding

. The C2-chlorine is meta to the nitro group, rendering it kinetically inert to standard nucleophilic displacement. It primarily serves as a precursor for nitro-reduction or requires transition-metal catalysis (e.g., Buchwald-Hartwig) to functionalize the halogen.

Structural & Mechanistic Analysis

The reactivity difference is dictated by the regiochemical relationship between the leaving group (LG) and the activating nitro group (

Regiochemical Mapping

-

Compound A: The Leaving Group (F) is at C5. The Nitro group is at C4.

-

Relationship: Ortho.

-

Effect: The strong electron-withdrawing nitro group stabilizes the Meisenheimer complex intermediate via resonance, drastically lowering the activation energy for substitution.

-

-

Compound B: The Leaving Group (Cl) is at C2. The Nitro group is at C4.

-

Relationship: Meta.

-

Effect: The nitro group cannot stabilize the negative charge resulting from nucleophilic attack at C2. The C2 position is only activated by the ortho-ester group, which is a significantly weaker activator, resulting in negligible reactivity under standard

conditions.

-

Visualizing the Activation Pathways

Figure 1: Comparative activation mapping. Note that in Compound A, the nitro group activates the C5 position, whereas in Compound B, the C2 position lacks nitro-activation.

Comparative Reactivity Guide

The following data contrasts the performance of both compounds in a standard amination reaction (e.g., with benzylamine).

| Feature | Compound A (5-Fluoro) | Compound B (Des-fluoro) |

| Primary Reaction | Nitro Reduction or Pd-Catalysis | |

| Reactive Site | C5 (Fluorine) | C2 (Chlorine) - Low Reactivity |

| Standard Conditions | Requires >120°C or Pd Catalyst | |

| Reaction Time | 1–4 Hours | >24 Hours (often incomplete) |

| Yield (Amination) | 85–95% | <10% (under mild conditions) |

| Selectivity | High (F displaced over Cl) | N/A (Cl is stable) |

| Primary Application | Heterocycle Synthesis (Indazoles, Quinazolines) | Aniline Precursor / Cross-Coupling |

Why Compound A is Superior for Library Generation

In drug discovery, the ability to introduce diverse amines (R-NH2) late in the synthesis is crucial. Compound A allows this via the labile fluorine. Compound B requires the amine to be introduced via metal catalysis (expensive, heavy metal removal required) or requires the nitro group to be reduced to an aniline first, which limits the diversity of inputs.

Experimental Protocols

Protocol A: High-Yield of Compound A

Target: Synthesis of Methyl 5-(benzylamino)-2-chloro-4-nitrobenzoate

Rationale: The fluorine atom is an excellent leaving group in

-

Preparation: Dissolve Methyl 2-chloro-5-fluoro-4-nitrobenzoate (1.0 equiv, 2.33 g, 10 mmol) in anhydrous DMF (20 mL).

-

Addition: Add Potassium Carbonate (

) (1.5 equiv, 2.07 g) followed by Benzylamine (1.1 equiv, 1.2 mL). -

Reaction: Stir the mixture at 60°C for 2 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 3:1) or LC-MS. The starting material (

~3.5 min) should disappear, replaced by the product (

-

-

Workup: Pour the reaction mixture into ice-water (100 mL). A yellow precipitate will form.

-

Isolation: Filter the solid, wash with water (2 x 20 mL) and cold ethanol (10 mL). Dry under vacuum.

-

Expected Yield: 90–95% (Yellow solid).

Protocol B: Functionalization of Compound B (The Challenge)

Target: Functionalization of Methyl 2-chloro-4-nitrobenzoate

Scenario 1: Attempted

-

Conditions: Reacting Compound B with benzylamine under the exact conditions of Protocol A (60°C,

) results in <5% conversion . The chlorine at C2 is deactivated by the meta-nitro relationship.

Scenario 2: Buchwald-Hartwig Amination (Required Alternative)

-

Conditions: Requires